1H NMR and 13C NMR chemical shifts of (1S)-2,2,2-trifluoro-1-(3-nitrophenyl)ethanol
1H NMR and 13C NMR chemical shifts of (1S)-2,2,2-trifluoro-1-(3-nitrophenyl)ethanol
Executive Summary
(1S)-2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol is a highly functionalized, chiral building block frequently utilized in the development of advanced pharmaceuticals and agrochemicals. The presence of both a strongly electron-withdrawing nitro group and a trifluoromethyl group creates a unique, highly deshielded electronic environment. This whitepaper provides an authoritative, in-depth analysis of its 1 H, 13 C, and 19 F Nuclear Magnetic Resonance (NMR) spectral signatures, detailing the mechanistic causality behind its chemical shifts, scalar couplings, and the stereochemical validation protocols required for enantiomeric verification.
Structural Anatomy & Electronic Effects
The NMR chemical shifts of (1S)-2,2,2-trifluoro-1-(3-nitrophenyl)ethanol are dictated by a complex interplay of inductive ( −I ) and mesomeric ( −M ) effects.
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The 3-Nitro Group: The nitro moiety is a powerful electron-withdrawing group (EWG). It removes electron density from the aromatic ring via both resonance ( −M ) and inductive ( −I ) mechanisms, profoundly deshielding the ortho and para protons [1].
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The Trifluoromethyl Group: The −CF3 group exerts a massive −I effect. This not only deshields the adjacent chiral methine proton ( CH−OH ) but also heavily influences the 13 C chemical shifts through strong Fermi contact interactions, resulting in massive carbon-fluorine scalar couplings ( 1JCF ) [2].
Electronic push-pull effects governing the NMR shielding environment.
1 H NMR Spectral Assignments & Causality
In the 1 H NMR spectrum (acquired in CDCl3 ), the aromatic region displays a classic ABCD (or AMXY) spin system. The diamagnetic shielding of these protons is highly sensitive to the local electron density [1].
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H2 (ortho to −NO2 and −CH(OH)CF3 ): This proton is caught between two EWGs. It is the most deshielded proton on the ring, appearing as a narrow triplet (due to meta-coupling) at ~8.35 ppm.
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H4 and H6: Both are deshielded by the nitro group, but H4 (ortho to −NO2 ) is more deshielded than H6 (para to −NO2 ).
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The Methine Proton ( CH−OH ): The −CF3 group splits this proton into a distinct quartet ( 3JHF≈6.5 Hz). The extreme electronegativity of the fluorine atoms pulls the chemical shift downfield to ~5.25 ppm.
Table 1: Predicted 1 H NMR Chemical Shifts ( CDCl3 , 400 MHz)
| Proton Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Causality / Assignment |
| H2 (Aromatic) | 8.35 | t | J≈2.0 | Deshielded by adjacent −NO2 and alkyl group. |
| H4 (Aromatic) | 8.25 | ddd | J≈8.0,2.0,1.0 | Deshielded by ortho −NO2 . |
| H6 (Aromatic) | 7.85 | d | J≈8.0 | Deshielded by para −NO2 . |
| H5 (Aromatic) | 7.60 | t | J≈8.0 | Least affected (meta to both substituents). |
| CH-OH (Methine) | 5.25 | q | 3JHF≈6.5 | Split by adjacent −CF3 ; deshielded by −I effect. |
| OH (Hydroxyl) | 2.80 | br s | N/A | Broadened by chemical exchange; concentration dependent. |
13 C and 19 F NMR Spectral Signatures
Unlike 1 H shifts, which are dominated by diamagnetic shielding, 13 C shifts in aromatic systems are heavily influenced by paramagnetic shielding terms [1]. Furthermore, the presence of the −CF3 group introduces massive heteronuclear spin-spin coupling.
The 1JCF coupling constant is typically around 282 Hz, a direct result of the high s-character in the C-F bond facilitating strong Fermi contact interactions [2]. The adjacent methine carbon also exhibits a significant two-bond coupling ( 2JCF≈32 Hz).
Table 2: Predicted 13 C and 19 F NMR Chemical Shifts ( CDCl3 )
| Nucleus | Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment |
| C3 (Ar- NO2 ) | 148.5 | s | N/A | Highly deshielded ipso carbon. |
| C1 (Ar-CH) | 136.0 | s | N/A | Ipso carbon attached to methine. |
| C6 (Ar) | 133.5 | s | N/A | Para to −NO2 . |
| C5 (Ar) | 129.5 | s | N/A | Meta to both groups. |
| C4 (Ar) | 124.0 | s | N/A | Ortho to −NO2 . |
| C2 (Ar) | 122.5 | s | N/A | Ortho to −NO2 and methine. |
| −CF3 ( 13 C) | 124.0 | q | 1JCF≈282.0 | Trifluoromethyl carbon. |
| CH-OH ( 13 C) | 72.5 | q | 2JCF≈32.0 | Methine carbon. |
| −CF3 ( 19 F) | -76.5 | d | 3JFH≈6.5 | Referenced to external TFA. |
Stereochemical Verification: Mosher Ester Analysis
Because (1S)-2,2,2-trifluoro-1-(3-nitrophenyl)ethanol is a chiral molecule, standard NMR in an achiral solvent ( CDCl3 ) will yield identical spectra for both the (1S) and (1R) enantiomers. To validate the absolute (1S) configuration, a self-validating system known as Mosher Ester Analysis must be employed [3].
This protocol involves derivatizing the alcohol with both enantiomers of α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl). By calculating the difference in chemical shifts ( Δδ=δS−δR ) between the resulting diastereomers, the spatial arrangement of the substituents around the chiral center can be unambiguously assigned.
Step-by-Step Derivatization Methodology
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Preparation: Dissolve 5 mg of the (1S)-alcohol in 0.5 mL of dry CDCl3 containing 10 equivalents of anhydrous pyridine.
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(R)-MTPA Derivatization: Add 3 equivalents of (R)-MTPA-Cl to the vial. Stir at room temperature for 4-6 hours to form the (S,S)-diastereomer.
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(S)-MTPA Derivatization: In a separate parallel reaction, react another 5 mg of the alcohol with (S)-MTPA-Cl to form the (S,R)-diastereomer.
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Acquisition & Calculation: Acquire high-resolution 1 H NMR spectra for both samples. Calculate the Δδ values for the aromatic protons and the methine proton. A consistent pattern of positive and negative Δδ values across the molecule's hemispheres confirms the (1S) configuration.
Workflow for absolute configuration determination via Mosher ester analysis.
High-Resolution NMR Acquisition Protocol
To ensure data integrity and high signal-to-noise ratios (SNR), particularly for the heavily split 13 C signals, the following standardized acquisition workflow is recommended [4].
Experimental Workflow
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl3 (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ=0.00 ppm).
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Spectrometer Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl3 and perform automated gradient shimming (Z1-Z5) to ensure field homogeneity.
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1 H Acquisition: Run a standard single-pulse sequence (zg30). Use a spectral width of 12 ppm, 16 scans, and a relaxation delay (D1) of 2.0 seconds.
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13 C{ 1 H} Acquisition: Due to the low natural abundance of 13 C and signal splitting by 19 F, acquire at least 1024 scans using WALTZ-16 proton decoupling. Expert Tip: To simplify the spectrum and definitively assign the C1 and CF3 carbons, run a secondary 13 C{ 1 H, 19 F} dual-decoupled experiment.
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19 F Acquisition: Acquire 64 scans with a spectral width covering 0 to -250 ppm. Reference the spectrum to external trifluoroacetic acid (TFA) at -76.5 ppm.
Standardized high-resolution NMR acquisition workflow.
References
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Chemistry Stack Exchange Contributors. "Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments." Chemistry Stack Exchange. URL:[Link]
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Treutlein, M., et al. "1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids." ChemRxiv, Cambridge University Press. URL:[Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2(10), 2451-2458 (2007). URL:[Link]
